molecular formula C16H16N4O4 B2555603 1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione CAS No. 78960-54-0

1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione

Cat. No.: B2555603
CAS No.: 78960-54-0
M. Wt: 328.328
InChI Key: ZSPWCBRZWTYFNO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a complex organic compound with the molecular formula C16H16N4O4 It is known for its unique structure, which includes an oxazolo ring fused to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with an appropriate oxazolo precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxymethyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: Known for its use in pharmaceuticals.

    7-(Isopropoxymethyl)-1,3-dimethyl-6,7-dihydro[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione: Another derivative with similar structural features.

Biological Activity

1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in research and medicine.

The compound has a complex structure characterized by its oxazolo and purine moieties. Its molecular formula is C16H19N5O2C_{16}H_{19}N_{5}O_{2} with a molecular weight of approximately 341.4075 g/mol. The compound's structural features contribute to its biological activity, particularly in enzyme inhibition and receptor binding.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of a purine derivative with an appropriate oxazolo precursor under specific conditions. Catalysts and solvents are often employed to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or bind to receptors, leading to alterations in cellular signaling pathways. The precise mechanisms are still under investigation but suggest potential applications in therapeutic contexts.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting phosphodiesterases (PDEs), which play critical roles in cellular signaling and regulation .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation .
  • Anti-inflammatory Properties : Animal models have shown that the compound can reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress-induced damage, pointing towards applications in neurodegenerative disease treatment .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dionePurine derivativeKnown for anti-inflammatory effects
7-(Isopropoxymethyl)-1,3-dimethyl-6,7-dihydro[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dioneSimilar oxazolo structureExhibits enzyme inhibition properties

Research Applications

The diverse biological activities of this compound make it a valuable compound for various research applications:

  • Medicinal Chemistry : Used as a scaffold for developing new drugs targeting specific diseases.
  • Biochemical Research : Investigated for its role in cellular signaling and metabolic regulation.

Properties

IUPAC Name

2,4-dimethyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-18-13-12(14(21)19(2)16(18)22)20-8-11(24-15(20)17-13)9-23-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPWCBRZWTYFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(OC3=N2)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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